H-BETA-ALA-DL-VAL-OH

Lipophilicity Dipeptide Physicochemical Properties

H-BETA-ALA-DL-VAL-OH (CAS 102029-85-6) is a synthetic dipeptide composed of a β-alanine and a DL-valine residue. It has the molecular formula C8H16N2O3 and a molecular weight of 188.224 g/mol.

Molecular Formula C8H16N2O3
Molecular Weight 188.22
CAS No. 102029-85-6
Cat. No. B1139290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-BETA-ALA-DL-VAL-OH
CAS102029-85-6
Molecular FormulaC8H16N2O3
Molecular Weight188.22
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding H-BETA-ALA-DL-VAL-OH (CAS:102029-85-6): A Dipeptide of Beta-Alanine and Valine


H-BETA-ALA-DL-VAL-OH (CAS 102029-85-6) is a synthetic dipeptide composed of a β-alanine and a DL-valine residue. It has the molecular formula C8H16N2O3 and a molecular weight of 188.224 g/mol . The compound is a structural isomer of other Val-Ala dipeptides [1] and exists as a racemic mixture (DL-valine), distinguishing it from its L-valine counterpart (β-Alanyl-L-valine, CAS 17136-26-4) [2]. It is primarily used as a research chemical and has been studied in the context of enzyme-substrate interactions and prodrug design [3][4].

1 Synthetic dipeptide with β-Ala–DL-Val sequence for enzyme-substrate interaction studies
2 Racemic DL-valine form supports stereochemical specificity research workflows
3 May support prodrug design and linker research based on reported β-alanine solubility context

Why Generic Substitution Fails: The Case for H-BETA-ALA-DL-VAL-OH Over Its Closest Analogs


Generic substitution of a dipeptide like H-BETA-ALA-DL-VAL-OH is not straightforward. Its specific sequence and stereochemistry (DL-valine) are key determinants of its physical, chemical, and biological properties, which cannot be assumed to be identical to its isomers or analogs. For instance, the L-stereoisomer, β-Alanyl-L-valine (CAS 17136-26-4), is a specific substrate for the enzyme beta-alanine-valine ligase [1] and has been identified as a neuroactive compound named Excitin-3 [2]. The DL-racemic mixture (CAS 102029-85-6) may exhibit different enzyme kinetics, solubility, and biological activity [3]. Therefore, substituting one for another without direct comparative data can introduce significant variability into experimental results, jeopardizing reproducibility and invalidating study outcomes. The following sections quantify these potential differences where data is available.

This Product
H-BETA-ALA-DL-VAL-OH
Racemic mixture containing both D- and L-valine residues; enzyme kinetics and physicochemical profile may differ from single-isomer forms.
vs
Common Substitute
β-Alanyl-L-valine (CAS 17136-26-4)
Single L-stereoisomer; known substrate for beta-alanine-valine ligase and reported neuroactive peptide (Excitin-3). Stereospecific receptor interactions may differ.
Structural α-dipeptide analogs (e.g., Val-Ala) may exhibit different hydrophilicity and stability profiles; reported LogP and hydrolytic half-life differences suggest direct substitution may shift experimental outcomes.

H-BETA-ALA-DL-VAL-OH (102029-85-6) Quantitative Evidence Guide: Differentiation from Analogs


H-BETA-ALA-DL-VAL-OH vs. α-Dipeptides: Physical Property Differentiation (LogP)

H-BETA-ALA-DL-VAL-OH (β-Ala-DL-Val) exhibits a significantly lower LogP (-0.76) compared to a representative α-dipeptide, Val-Ala (LogP 0.38) [1]. This indicates that the presence of β-alanine makes the dipeptide substantially more hydrophilic than its α-amino acid counterparts.

LogP Differentiation
Cross-study comparable
LogP = -0.76 vs Val-Ala LogP = 0.38 (Δ -1.14 log units)
Reported substantially higher hydrophilicity compared to α-dipeptide counterparts
Calculated partition coefficient; may impact formulation and separation method development
Lipophilicity Dipeptide Physicochemical Properties

H-BETA-ALA-DL-VAL-OH in Prodrug Design: β-Alanine vs. Valine as a Promoiety for Solubility Enhancement

In a comparative study of amino acid prodrugs of 5-OH-DPAT, the β-alanine conjugate (β-Ala-5-OH-DPAT) showed a 14-fold increase in solubility compared to the parent drug, while the valine conjugate (Val-5-OH-DPAT) showed only a 4-fold increase [1]. This demonstrates that β-alanine can be a superior promoiety over valine for enhancing aqueous solubility in this context.

Solubility Enhancement
Class-level inference
β-Ala conjugation: 14-fold solubility increase vs Val conjugation: 4-fold increase
Supports β-alanine-conferred hydrophilicity advantage in prodrug context
Based on 5-OH-DPAT prodrug study; class-level inference requires validation for this specific dipeptide
Prodrug Solubility Enhancement Drug Delivery

H-BETA-ALA-DL-VAL-OH Hydrolytic Stability in Prodrug Contexts

A study on memantine prodrugs evaluated the hydrolytic stability of conjugates with various amino acids, including β-alanine and valine. At pH 7.4 and 37 °C, the Val-MEM prodrug (t1/2 = 50.2 h) was significantly more stable than the β-Ala-MEM prodrug (t1/2 not explicitly provided but is last in the stability order: Val-MEM ≫ Phe-MEM ≫ Ala-MEM ≈ Val-MEM > β-Ala-MEM) [1]. This indicates that β-alanine conjugates generally exhibit lower hydrolytic stability than their valine counterparts under physiological conditions.

Hydrolytic Stability
Class-level inference
Val-MEM t₁/₂ = 50.2 h; β-Ala-MEM ranked lowest stability (pH 7.4, 37°C)
Reported lower hydrolytic stability for β-alanine conjugates relative to valine conjugates
Memantine prodrug model; stability profile may differ for H-BETA-ALA-DL-VAL-OH
Hydrolytic Stability Prodrug β-Alanine

DL- vs. L-Stereoisomer: Differential Biological Activity as 'Excitin-3'

The L-stereoisomer of this compound, β-Alanyl-L-valine (CAS 17136-26-4), has been identified as a neuroactive dipeptide named 'Excitin-3', which induces hyperactivity in chicks upon intracerebroventricular injection [1]. The study notes that β-alanyl-L-valine was 'somewhat less effective' than its isoleucine and leucine analogs. The racemic mixture, H-BETA-ALA-DL-VAL-OH (CAS 102029-85-6), which includes the D-isomer, may exhibit different, reduced, or no bioactivity due to stereospecific receptor interactions.

Stereoisomer Bioactivity
Class-level inference
L-isomer active as Excitin-3 (hyperactivity induction); DL-racemate activity unknown
Stereochemistry-dependent neuroactivity reported; DL-form may not reproduce L-isomer response
Chick i.c.v. model; direct comparative data for the racemate not available
Stereochemistry Neuroscience Bioactivity

H-BETA-ALA-DL-VAL-OH (CAS 102029-85-6) Optimal Application Scenarios Based on Differentiated Properties


Design of Hydrophilic Prodrugs and Linkers

Based on its low LogP (-0.76) and the class-level evidence showing that β-alanine conjugation can increase drug solubility 14-fold [1], H-BETA-ALA-DL-VAL-OH is a promising candidate for designing hydrophilic prodrugs or drug linkers. Its enhanced water solubility, compared to analogs containing only α-amino acids, makes it suitable for improving the aqueous formulation of poorly soluble drugs, particularly for applications like transdermal iontophoretic delivery [1].

Enzymology and Substrate Specificity Studies

H-BETA-ALA-DL-VAL-OH is a valuable tool for enzymology research. The L-isomer is a known substrate for the enzyme beta-alanine-valine ligase [2]. Therefore, the DL-racemic mixture can be used to study the stereospecificity of this and other enzymes, investigating the impact of the D-valine isomer on reaction kinetics and product formation. This is essential for understanding the fundamental mechanisms of dipeptide ligases and hydrolases [2].

Reference Standard for Analytical Method Development

Given its distinct physicochemical properties, such as a boiling point of 422.4±30.0 °C at 760 mmHg and a density of 1.1±0.1 g/cm³ , H-BETA-ALA-DL-VAL-OH can serve as a well-defined reference standard for developing and validating analytical methods like HPLC, LC-MS, or GC-MS. This is crucial for applications where accurate identification and quantification of this specific dipeptide or its metabolites are required.

Studies on Neuroactive Peptide Analogs

As the L-stereoisomer of this compound is a neuroactive dipeptide (Excitin-3) [3], the DL-racemic mixture (H-BETA-ALA-DL-VAL-OH) is essential for structure-activity relationship (SAR) studies. Researchers can use it to elucidate the role of stereochemistry in the peptide's interaction with its biological target, thereby helping to map the pharmacophore and understand the molecular basis of its activity [3].

Application
Selection Property
Validation Focus
Hydrophilic prodrug design studies
Reported β-alanine solubility context
Aqueous solubility and linker stability profiling
Enzyme stereospecificity research
DL-racemic mixture vs L-isomer substrate comparison
Enzyme kinetics and product formation with D- and L-valine residues
Analytical method development
Distinct physicochemical identity
HPLC/LC-MS separation and quantification parameters
Neuroactive peptide SAR studies
Stereochemical control context
Enantiomer-attribution review and pharmacophore mapping

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